Spectroscopic Data of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: An In-depth Technical Guide
Spectroscopic Data of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(3-Amino-pyrazol-1-yl)-benzonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its pyrazole and benzonitrile moieties, which are common pharmacophores in various therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic and structural properties, which are critical for structure-activity relationship (SAR) studies.
This guide is structured to provide not just the spectral data, but also the underlying scientific rationale for the observed spectroscopic behavior. It is designed to be a practical resource for researchers, offering detailed interpretations, standardized experimental protocols, and a logical workflow for the spectroscopic analysis of this and structurally related compounds.
Molecular Structure and Key Spectroscopic Features
4-(3-Amino-pyrazol-1-yl)-benzonitrile possesses a molecular formula of C₁₀H₈N₄ and a monoisotopic mass of 184.07 g/mol . The structure features a 3-aminopyrazole ring linked via a nitrogen atom to a para-substituted benzonitrile ring. This arrangement gives rise to a unique electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(3-Amino-pyrazol-1-yl)-benzonitrile, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.60 | d, J ≈ 2.5 Hz | 1H | Pyrazole H-5 |
| 2 | ~ 7.95 | d, J ≈ 8.8 Hz | 2H | Benzonitrile H-3', H-5' |
| 3 | ~ 7.85 | d, J ≈ 8.8 Hz | 2H | Benzonitrile H-2', H-6' |
| 4 | ~ 6.00 | d, J ≈ 2.5 Hz | 1H | Pyrazole H-4 |
| 5 | ~ 5.50 | br s | 2H | -NH₂ |
Interpretation and Rationale:
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Pyrazole Protons (H-5 and H-4): The pyrazole ring protons are expected to appear as doublets due to their coupling to each other. H-5 is anticipated to be the most downfield of the pyrazole protons due to its proximity to the benzonitrile ring and the deshielding effect of the pyrazole nitrogen atoms. H-4, being adjacent to the amino group, will be more shielded and thus appear at a higher field.
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Benzonitrile Protons (H-2'/H-6' and H-3'/H-5'): The protons on the benzonitrile ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-3' and H-5') are expected to be more deshielded and appear further downfield compared to the protons ortho to the pyrazole substituent (H-2' and H-6').
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Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 158.0 | Pyrazole C-3 |
| 2 | ~ 142.0 | Pyrazole C-5 |
| 3 | ~ 140.0 | Benzonitrile C-1' |
| 4 | ~ 134.0 | Benzonitrile C-2', C-6' |
| 5 | ~ 121.0 | Benzonitrile C-3', C-5' |
| 6 | ~ 118.5 | Cyano (-C≡N) |
| 7 | ~ 110.0 | Benzonitrile C-4' |
| 8 | ~ 95.0 | Pyrazole C-4 |
Interpretation and Rationale:
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Pyrazole Carbons: The carbon atom bearing the amino group (C-3) is expected to be the most downfield in the pyrazole ring. C-5 will also be significantly downfield due to its position between two nitrogen atoms. C-4 will be the most upfield of the pyrazole carbons.
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Benzonitrile Carbons: The quaternary carbon attached to the pyrazole ring (C-1') and the carbon of the nitrile group (-C≡N) will have distinct chemical shifts. The carbon attached to the nitrile group (C-4') is expected to be relatively upfield for a quaternary aromatic carbon. The remaining aromatic carbons will show two signals corresponding to the ortho and meta positions relative to the pyrazole substituent.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
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Instrument Parameters (for a 400 MHz spectrometer):
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¹H NMR:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: 0-10 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16-64.
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¹³C NMR:
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Pulse Program: Proton-decoupled pulse sequence.
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Spectral Width: 0-160 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Perform phase and baseline corrections.
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Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3150 - 3100 | Medium | C-H stretching (aromatic and pyrazole) |
| 2225 - 2215 | Strong, Sharp | C≡N stretching of nitrile |
| 1630 - 1600 | Strong | C=N and C=C stretching (pyrazole and aromatic rings) |
| 1550 - 1450 | Medium | N-H bending of -NH₂ |
| 850 - 800 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Interpretation and Rationale:
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N-H Stretching: The presence of two distinct sharp bands in the region of 3450-3300 cm⁻¹ is a clear indication of the primary amino group (-NH₂).
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C≡N Stretching: A strong, sharp absorption band around 2220 cm⁻¹ is characteristic of the nitrile functional group. The conjugation with the aromatic ring slightly lowers this frequency from that of an aliphatic nitrile.
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C=N and C=C Stretching: The absorptions in the 1630-1600 cm⁻¹ region are due to the stretching vibrations of the double bonds within the pyrazole and benzene rings.
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N-H Bending: The bending vibration of the N-H bonds in the amino group is expected in the 1550-1450 cm⁻¹ region.
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C-H Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane bending of C-H bonds in a para-disubstituted benzene ring.
Experimental Protocol for FT-IR Spectroscopy:
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 4-(3-Amino-pyrazol-1-yl)-benzonitrile with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
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Data Acquisition:
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Record the background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis:
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Identify and label the characteristic absorption bands corresponding to the various functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Relative Intensity | Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 157 | Medium | [M - HCN]⁺ |
| 129 | Medium | [M - HCN - N₂]⁺ or [C₈H₅N]⁺ |
| 102 | High | [C₇H₄N]⁺ (Benzonitrile fragment) |
Interpretation and Rationale:
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Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 184, corresponding to the molecular weight of 4-(3-Amino-pyrazol-1-yl)-benzonitrile. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₈N₄).
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Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂. The benzonitrile moiety is relatively stable and is expected to be observed as a significant fragment ion at m/z 102.
Experimental Protocol for Mass Spectrometry:
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).
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Sample Introduction: The sample can be introduced directly via a solids probe or through a chromatographic system like GC-MS or LC-MS.
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.
Caption: Molecular structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile. The predicted NMR, IR, and Mass Spectrometry data, based on established principles and analysis of analogous structures, offer a reliable reference for researchers. The detailed experimental protocols and logical workflows are designed to ensure the acquisition of high-quality data and its accurate interpretation. This technical guide serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds in the field of drug discovery and development.
References
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PubChem. 4-(3-amino-1h-pyrazol-1-yl)benzonitrile. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Der Pharma Chemica. (2016). Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. [Link]
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MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
